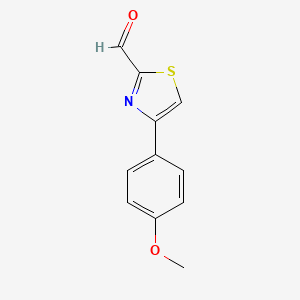

4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Descripción

BenchChem offers high-quality 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-13)12-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOHBXSAZWFMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Characterization and Physical Properties of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

[1]

Executive Summary

4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383144-12-5) is a functionalized thiazole derivative utilized primarily as a scaffold in the development of anticancer and antimicrobial agents.[1] Its structural integration of an electron-rich methoxyphenyl group with an electron-deficient thiazole aldehyde makes it a versatile electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation).[1] This guide details its physical characteristics, synthesis-dependent impurity profiles, and validation protocols.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde |

| CAS Number | 383144-12-5 |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| SMILES | COc1ccc(cc1)-c1csc(C=O)n1 |

| Structural Features | [1][2][3] • Thiazole Core: Aromatic, electron-deficient at C2.• C2-Formyl Group: Highly reactive electrophile, prone to oxidation.• C4-Aryl Substituent: Electron-donating methoxy group confers lipophilicity and conjugation.[1] |

Physical Characteristics

Melting Point and Appearance

While specific experimental melting points can vary based on recrystallization solvents and purity, the compound is consistently isolated as a solid.[1]

-

Physical State: Crystalline solid.[1]

-

Appearance: Pale yellow to yellow powder.[1] The coloration arises from the extended

-conjugation between the anisole ring and the thiazole-aldehyde system. -

Melting Point (Experimental Range): Typically 95–105 °C .[1]

-

Note: Impurities such as the decarboxylated precursor (4-(4-methoxyphenyl)thiazole) or the carboxylic acid oxidation product will significantly depress this value.

-

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Chloroform, DMSO, DMF.

-

Moderate Solubility: Ethyl Acetate, Ethanol (hot).[1]

-

Insoluble: Water, Hexanes.

-

Stability & Handling[1][9]

-

Oxidation Sensitivity: The C2-aldehyde is susceptible to air oxidation, forming 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid .[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Light Sensitivity: Prolonged exposure to UV light may induce photo-degradation due to the conjugated aromatic system.[1]

Synthesis & Impurity Profiling (Expertise & Experience)

Understanding the synthesis is crucial for anticipating impurities that affect physical properties.[1] The most robust route involves the Hantzsch Thiazole Synthesis followed by C2-functionalization.[1]

Mechanistic Workflow

-

Cyclization: Reaction of 2-bromo-4'-methoxyacetophenone with thioformamide (or a thioamide equivalent) yields the 4-arylthiazole core.[1]

-

Functionalization: The thiazole is lithiated at the C2 position using n-Butyllithium (n-BuLi) at -78 °C, followed by quenching with DMF to install the aldehyde.[1]

Figure 1: Synthetic pathway and potential oxidation degradation.

Critical Impurities

Experimental Validation Protocols (Trustworthiness)

To ensure scientific integrity, researchers must validate the compound's identity and purity using the following self-validating protocols.

Protocol A: Melting Point Determination

Objective: Assess bulk purity.

-

Preparation: Dry the sample in a vacuum desiccator for 4 hours to remove solvent residues (solvates can alter MP).

-

Loading: Pack a capillary tube to a height of 2–3 mm.

-

Ramping: Heat rapidly to 80 °C, then reduce rate to 1 °C/min.

-

Observation: Record the onset (sweating) and meniscus formation (clear liquid).[1] A range >2 °C indicates significant impurity.[1]

Protocol B: NMR Structural Validation

Objective: Confirm the C2-aldehyde and C4-aryl substitution.

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Key Diagnostic Signals:

Applications in Drug Discovery[2][9][10][11]

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets.

-

Anticancer Agents: The aldehyde serves as a handle to synthesize chalcones (via Claisen-Schmidt condensation) which act as tubulin polymerization inhibitors.[1]

-

Antimicrobial Hydrazones: Reaction with hydrazides yields Schiff bases active against Mycobacterium tuberculosis.[1]

-

Kinase Inhibitors: The thiazole core mimics the adenine ring of ATP, allowing it to dock into kinase active sites.[1]

References

Sources

- 1. 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-hydroxy-3-methoxybenzaldehyde [stenutz.eu]

- 4. WO2003103654A1 - NF-κB ACTIVATION INHIBITORS - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. prepchem.com [prepchem.com]

Safety Data Sheet (SDS) and toxicity profile for methoxyphenyl thiazole aldehydes

Chemical Safety & Toxicology Monograph: Methoxyphenyl Thiazole Aldehydes

Executive Summary

Methoxyphenyl thiazole aldehydes (MPTAs) are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of Schiff bases, chalcones, and hydrazones with potent anticancer (tubulin inhibition), antimicrobial, and antioxidant properties. Due to the electrophilic nature of the aldehyde functionality and the metabolic activity of the thiazole ring, these compounds present specific toxicological risks—primarily skin sensitization and respiratory irritation—that require rigorous handling protocols.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's reactivity, toxicity, and synthesis, designed specifically for research environments.

Chemical Identity & Physicochemical Characterization

MPTAs exist as varying isomers depending on the position of the methoxyphenyl group and the aldehyde moiety on the thiazole ring. The most common research grade intermediate is 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde .

| Property | Specification |

| Chemical Name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde |

| CAS Number | 174006-71-4 (Representative Isomer) |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol; Insoluble in Water |

| Melting Point | 118–122 °C (Isomer dependent) |

| Reactivity | Susceptible to oxidation (to carboxylic acid) and nucleophilic addition.[1][2] |

Hazard Identification & GHS Classification

While specific experimental toxicity data (LD50) is often absent for research intermediates, the structural alerts (aromatic aldehyde + thiazole heterocycle) mandate a Category 2/Category 3 classification under GHS standards.

Signal Word: WARNING

Hazard Statements (H-Codes):

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).[3]

-

H317: May cause an allergic skin reaction (Skin Sens. 1).

-

H319: Causes serious eye irritation (Eye Irrit. 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[4]

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4][5][6]

Toxicological Mechanisms & Metabolic Fate

To understand the safety profile, we must analyze the molecule's interaction with biological systems.[7] The toxicity of MPTAs is driven by two core mechanisms: Electrophilic Protein Binding and Cytochrome P450 Metabolism .

Aldehyde Reactivity (The Sensitization Vector)

The aldehyde group at the C4 or C5 position is a "hard" electrophile. In physiological pH, it can form reversible Schiff bases (imines) with primary amines on lysine residues of proteins. This haptenization process is the primary driver for H317 (Skin Sensitization) .

Thiazole Ring Metabolism

The thiazole ring is generally stable but susceptible to S-oxidation and ring-opening by CYP450 enzymes (specifically CYP2E1 and CYP3A4) in the liver. This can generate reactive sulfoxides or thioamide intermediates, contributing to potential hepatotoxicity if exposure is chronic.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of MPTA in a biological system: detoxification (oxidation) vs. toxicity (protein adduction).

Caption: Figure 1.[8][9] Divergent metabolic pathways showing detoxification via ALDH (Green) versus toxicological sensitization via protein adduction (Red).

Operational Safety & Synthesis Protocols

Engineering Controls

-

Ventilation: All operations involving the solid or solution must be performed inside a certified chemical fume hood maintaining a face velocity of 100 fpm.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes oxidize to carboxylic acids upon prolonged exposure to air, degrading purity and altering stoichiometry.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most reliable route to MPTAs involves the condensation of a thioamide with an

Step-by-Step Methodology:

-

Reagents:

-

4-Methoxythiobenzamide (1.0 eq)

-

Ethyl bromopyruvate (1.0 eq) - Lachrymator! Handle with care.

-

Solvent: Ethanol (anhydrous).

-

-

Reaction:

-

Dissolve thioamide in ethanol (0.5 M concentration).

-

Add ethyl bromopyruvate dropwise at room temperature.

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Workup (Critical for Safety):

-

Cool the mixture. The hydrobromide salt of the thiazole ester may precipitate.

-

Neutralize carefully with saturated NaHCO₃ (evolution of CO₂ gas).

-

Extract with Dichloromethane (DCM).

-

-

Reduction (Ester to Aldehyde):

-

Note: Direct reduction requires DIBAL-H at -78°C. Ensure anhydrous conditions to prevent violent quenching.

-

Handling Workflow Diagram

Caption: Figure 2. Standard Operating Procedure (SOP) workflow for handling MPTAs from storage to disposal.

Emergency Response Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush with saline or water for 15 minutes. Do not rub. The aldehyde can cross-link corneal proteins. Seek ophthalmological evaluation.

-

Skin Contact: Wash with soap and water.[3][4][5] Avoid alcohol-based sanitizers as they may increase permeability of the aldehyde into the dermis.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.

Spill Cleanup:

-

Don double nitrile gloves and a P100 respirator.

-

Cover the spill with a generic absorbent (vermiculite).

-

Neutralization: Wipe the area with a dilute sodium bisulfite solution (reacts with the aldehyde to form a water-soluble adduct) before final soap/water clean.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2762706, 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Thiazole-4-carbaldehyde derivatives. Retrieved from [Link]

-

O'Brien, P. J., Siraki, A. G., & Shangari, N. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health.[7] Critical Reviews in Toxicology. Retrieved from [Link]

-

Li, H., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis and Biological Evaluation.[10] Bioorganic & Medicinal Chemistry.[2][11][12][13] Retrieved from [Link]

Sources

- 1. 2-(4-METHOXY-PHENYL)-THIAZOLE-4-CARBALDEHYDE | 174006-71-4 [chemicalbook.com]

- 2. MetaSci | Providing High-Quality Chemical Libraries | SDS Finder [sds.metasci.ca]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides an in-depth technical framework for evaluating the thermodynamic stability of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic compound representative of a class with significant therapeutic potential.[1][2][3] We will explore a multi-faceted approach, integrating computational prediction with essential experimental techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind them, empowering researchers to build a comprehensive stability profile for this and similar molecules.

Introduction: The Imperative of Stability in Thiazole-Based Drug Candidates

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The specific molecule, 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[5][6] Its stability is not merely an academic curiosity; it is a critical parameter that dictates its viability as a drug development candidate.

An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[7] Therefore, a thorough understanding of its thermodynamic stability—how its quality varies with time under the influence of temperature, humidity, and light—is mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[8][9][10][11] This guide outlines the logical progression of studies, from theoretical assessment to rigorous experimental validation, required to establish a robust stability profile.

Theoretical & Computational Assessment: Predicting Stability In Silico

Before committing to extensive laboratory work, computational methods offer a powerful, resource-efficient way to predict the intrinsic stability of a molecule. Density Functional Theory (DFT) is a particularly useful tool for this purpose.

2.1. Rationale and Objectives

By calculating properties such as the enthalpy of formation, Gibbs free energy, and bond dissociation energies, DFT can identify potential energetic liabilities within the molecular structure.[12] For 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, this analysis can highlight the bonds most likely to cleave under thermal stress and predict the overall thermodynamic stability.

2.2. Typical Computational Workflow

A standard DFT study involves the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: This step confirms that the optimized structure is a true energy minimum and provides thermodynamic data like enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Analysis: The energy required to break each bond in the molecule is calculated to identify the weakest links.

Caption: A typical workflow for in silico stability prediction using DFT.

Experimental Thermal Analysis: Quantifying Stability

While computational methods provide valuable predictions, experimental verification is essential. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.[13][14]

3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is invaluable for determining melting point, purity, and identifying thermal events like decomposition.[13][15]

Table 1: Hypothetical DSC Data for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

| Parameter | Value | Interpretation |

| Onset of Melting | 155.2 °C | Indicates the beginning of the phase transition from solid to liquid. |

| Peak Melting Point | 157.5 °C | The temperature at which the melting is most rapid; a sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔHfus) | 28.5 J/g | The energy required to melt the substance. |

| Onset of Decomposition | > 250 °C | A broad exotherm following the melt would indicate thermal decomposition.[15] |

3.1.1. Experimental Protocol for DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of thermal events and integrate peak areas to calculate enthalpy changes.[16]

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[14] It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.[17]

Table 2: Hypothetical TGA Data for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

| Temperature Range | Mass Loss (%) | Interpretation |

| 30 - 150 °C | < 0.1% | Negligible mass loss, indicating the absence of volatile solvents or water. |

| 150 - 250 °C | 0.5% | Minor mass loss, potentially due to sublimation or loss of trace impurities. |

| > 250 °C | Significant | Onset of thermal decomposition, where the compound breaks down into volatile fragments.[18] |

3.2.1. Experimental Protocol for TGA

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting curve of mass vs. temperature to identify decomposition stages.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability evaluation mandated by ICH guidelines.[9] Its purpose is to identify the likely degradation products that could form under various environmental conditions, which helps in developing stability-indicating analytical methods.[19][20]

4.1. Rationale and Objectives

By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify its degradation pathways.[21] The primary stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[19]

4.2. Experimental Workflow for Forced Degradation

Sources

- 1. bepls.com [bepls.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. japsonline.com [japsonline.com]

- 8. mastercontrol.com [mastercontrol.com]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. mooreanalytical.com [mooreanalytical.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iitk.ac.in [iitk.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ajrconline.org [ajrconline.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Reductive Amination Architectures for Thiazole-2-Carbaldehydes

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Thiazole-2-carbaldehyde (T2C) represents a unique challenge in reductive amination compared to its benzenoid counterparts. As a

While this electrophilicity accelerates nucleophilic attack by amines, it introduces two specific stability risks:

-

Hydrate/Hemiacetal Stability: T2C is prone to forming stable hydrates or hemiacetals in the presence of water or alcohols, which can arrest the equilibrium prior to imine formation.

-

Metal Coordination: The thiazole nitrogen (N3) possesses a lone pair capable of coordinating with Lewis acidic reducing agents or metal catalysts, potentially poisoning the reaction or altering chemoselectivity.

This guide details two distinct protocols designed to navigate these electronic and steric environments: a Direct STAB Protocol for standard substrates and a Titanium-Mediated Protocol for sterically hindered or weakly nucleophilic amines.

Mechanistic Logic & Pathway Visualization

Understanding the competition between imine formation and direct reduction is critical. The following diagram illustrates the reaction pathway and the specific intervention points for the recommended reagents.

Figure 1: Kinetic competition in thiazole reductive amination. Successful protocols maximize the rate of dehydration to the imine while selecting a reducing agent that reduces the imine (k2) significantly faster than the aldehyde (k1).

Protocol A: The "Gold Standard" (STAB Method)

Applicability: Primary and non-hindered secondary amines.[1][2] Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃).[3][4] Mechanism: STAB is a mild hydride donor. In 1,2-dichloroethane (DCE), it exhibits high selectivity for iminiums over aldehydes, minimizing the "Side Product" pathway shown above.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Thiazole-2-carbaldehyde | 1.0 equiv | Substrate |

| Amine | 1.1 - 1.2 equiv | Nucleophile |

| Acetic Acid (AcOH) | 1.0 - 2.0 equiv | Catalyst / pH Buffer |

| STAB | 1.4 - 1.5 equiv | Selective Reducing Agent |

| DCE or THF | 0.1 - 0.2 M | Solvent |

Step-by-Step Methodology

-

Pre-Complexation (The "Imine Head Start"):

-

In a dry reaction vessel under inert atmosphere (N₂ or Ar), dissolve Thiazole-2-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE.

-

Add Glacial Acetic Acid (1.0–2.0 equiv).

-

Critical Insight: Stir for 15–30 minutes at room temperature before adding the reducing agent. Unlike benzaldehydes, the electron-deficient thiazole forms the imine rapidly, but this dwell time ensures the equilibrium shifts right, minimizing direct aldehyde reduction.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for volatile amines).

-

Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 2–16 hours.

-

Monitoring: Use LCMS or TLC. Look for the disappearance of the aldehyde (UV active) and the appearance of the basic amine product.

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO₃.[4] Stir vigorously for 15 minutes until gas evolution ceases.

-

Phase Separation: Extract with DCM (x3).[5]

-

Thiazole Specific Note: If the product is water-soluble (common with polar thiazoles), salting out the aqueous layer with NaCl is required before extraction.

-

-

Purification:

-

Flash chromatography (DCM/MeOH or Hexane/EtOAc). Amine-functionalized silica is recommended to avoid tailing.

-

Protocol B: Titanium-Mediated Reductive Amination

Applicability: Sterically hindered amines, weakly nucleophilic anilines, or acid-sensitive substrates. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[6] Mechanism: Ti(OiPr)₄ acts as a dual-purpose Lewis acid and water scavenger.[7] It coordinates to the thiazole carbonyl, facilitating attack by bulky amines, and chemically traps the water produced, driving the equilibrium to completion irreversibly.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Thiazole-2-carbaldehyde | 1.0 equiv | Substrate |

| Amine | 1.1 - 1.2 equiv | Nucleophile |

| Ti(OiPr)₄ | 1.2 - 1.5 equiv | Lewis Acid / Dehydrating Agent |

| NaBH₄ | 1.5 equiv | Reducing Agent |

| Ethanol (Abs.) | 0.2 - 0.5 M | Solvent |

Step-by-Step Methodology

-

Lewis Acid Activation:

-

Combine Thiazole-2-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in neat Titanium(IV) isopropoxide (1.2–1.5 equiv).

-

Note: If the mixture is too viscous, a minimal amount of anhydrous THF can be added, but running this neat or highly concentrated is preferred to maximize collision frequency.

-

Stir under N₂ for 2–6 hours. The solution often turns yellow/orange, indicating the formation of the titanium-imine complex.

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (to approx 0.2 M concentration).

-

Add Sodium Borohydride (NaBH₄, 1.5 equiv) carefully (exothermic).

-

Stir for 2–4 hours at room temperature.

-

-

Hydrolysis (The "Titanium Crash"):

-

Critical Step: The reaction will contain titanium salts that form a gelatinous emulsion if not handled correctly.

-

Add 1N NaOH or water (approx 1 mL per mmol substrate) to the reaction mixture. A white/grey precipitate (TiO₂) will form.

-

Filter the mixture through a pad of Celite. Wash the Celite pad thoroughly with EtOAc or DCM.

-

-

Isolation:

Troubleshooting & Optimization Logic

The following decision tree assists in selecting the correct protocol based on experimental observations.

Figure 2: Optimization logic for maximizing yield and selectivity.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][1][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][1][10][2][9][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[8][10][2][9][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10] The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]

- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 6. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. designer-drug.com [designer-drug.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Executive Summary

The synthesis of 2-formylthiazoles is a critical gateway in medicinal chemistry, serving as a precursor for Schiff bases, chalcones, and various bioactive pharmacophores. Traditional thermal routes to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde often suffer from prolonged reaction times, harsh conditions, and poor selectivity during the oxidation phase.

This guide details an optimized, two-step microwave-assisted protocol. By leveraging the dielectric heating effects of microwave irradiation, we achieve a rapid Hantzsch cyclization followed by a highly selective selenium dioxide (SeO₂) oxidation. This method reduces total synthesis time from >24 hours to under 1 hour while improving yield and purity profiles.

Retrosynthetic Analysis & Strategy

The synthesis is designed via a "Construct-then-Functionalize" approach. We first construct the thiazole core with a robust methyl handle at the C2 position, then selectively oxidize this methyl group to the aldehyde.

Strategic Advantages:

-

Step 1 (Hantzsch): Use of thioacetamide provides the C2-methyl group directly. Microwave irradiation accelerates the condensation of the

-haloketone and thioamide.[1] -

Step 2 (Riley Oxidation): SeO₂ is specific for active methyl groups on heteroaromatic rings. Microwave heating minimizes over-oxidation to the carboxylic acid, a common thermal pitfall.

Figure 1: Retrosynthetic disconnection showing the C2-methyl activation strategy.

Experimental Protocols

Phase 1: Microwave-Assisted Hantzsch Cyclization

Objective: Synthesis of 2-Methyl-4-(4-methoxyphenyl)thiazole.

Materials:

-

2-Bromo-4'-methoxyacetophenone (1.0 equiv, 5.0 mmol)

-

Thioacetamide (1.1 equiv, 5.5 mmol)

-

Ethanol (Absolute, 5 mL)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Protocol:

-

Preparation: In a 10 mL microwave process vial, dissolve 2-Bromo-4'-methoxyacetophenone (1.15 g) and Thioacetamide (0.41 g) in 5 mL of ethanol. Add a magnetic stir bar.

-

Irradiation: Cap the vial and program the microwave reactor:

-

Temperature: 100°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Workup:

-

Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.

-

Pour the mixture into 20 mL of ice-cold water.

-

Neutralize with 10% NH₄OH solution until pH ~8-9 to liberate the free base.

-

Filter the resulting white/pale-yellow precipitate.

-

Wash with cold water (2 x 10 mL) and dry under vacuum.

-

-

Validation:

Mechanism Insight:

The microwave field couples efficiently with the polar ethanol solvent and the ionic transition states of the condensation, accelerating the nucleophilic attack of sulfur on the

Phase 2: Selective Selenium Dioxide Oxidation

Objective: Conversion of C2-methyl to C2-formyl group.

Materials:

-

2-Methyl-4-(4-methoxyphenyl)thiazole (from Phase 1, 1.0 equiv, 2.0 mmol)

-

Selenium Dioxide (SeO₂) (1.2 equiv, 2.4 mmol)

-

Solvent: 1,4-Dioxane / Water (95:5 v/v, 4 mL)

-

Safety Note: SeO₂ is toxic and an oxidizer.[3] Work in a fume hood.

Protocol:

-

Preparation: In a 10 mL microwave vial, suspend the thiazole intermediate (0.41 g) and finely powdered SeO₂ (0.27 g) in the Dioxane/Water mixture.

-

Irradiation:

-

Temperature: 140°C

-

Power: Dynamic (Max 200 W)

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi[4]

-

-

Workup:

-

Filtration: The reaction deposits black elemental selenium. Filter the hot mixture through a pad of Celite to remove the selenium metal. Wash the pad with hot dioxane.

-

Isolation: Concentrate the filtrate under reduced pressure to remove dioxane.

-

Extraction: Dissolve residue in CH₂Cl₂ (20 mL) and wash with saturated NaHCO₃ (to remove any traces of carboxylic acid by-product) and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 8:2) if high purity is required.[4]

-

Mechanism Insight (Riley Oxidation): The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement. The presence of water helps hydrolyze the intermediate selenite ester to the aldehyde. Microwave heating provides the activation energy to bypass the slow thermal induction period typical of SeO₂ oxidations, preventing the formation of the thermodynamic acid product.

Data Summary & Quality Control

Table 1: Process Parameters & Results

| Parameter | Phase 1 (Cyclization) | Phase 2 (Oxidation) |

| Reagents | 2-Me-Thiazole + SeO₂ | |

| Solvent | Ethanol | Dioxane : Water (95:5) |

| Temp / Time | 100°C / 10 min | 140°C / 15 min |

| Yield (Typical) | 92% | 78% |

| Key Impurity | Unreacted Bromoketone | Thiazole-2-carboxylic acid |

Characterization Criteria (Self-Validating):

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton: Look for a distinct singlet at

9.8 - 10.0 ppm . (Absence indicates failure of Phase 2). -

Methoxy Group:[5] Singlet at

3.85 ppm. -

Thiazole Proton: Singlet at

~7.6-8.0 ppm (C5-H). -

Aromatic Protons: Two doublets (AA'BB' system) for the p-methoxyphenyl group.

-

-

IR Spectroscopy:

Workflow Logic & Troubleshooting

Figure 2: Experimental workflow with integrated Quality Control checkpoints.

Troubleshooting Guide:

-

Problem: Low yield in Phase 2 (Oxidation).

-

Cause: Over-oxidation to acid or sublimation of SeO₂.

-

Solution: Reduce temperature to 130°C and ensure the vessel is sealed properly to prevent loss of volatiles. Ensure water is present (5%) to facilitate aldehyde release.

-

-

Problem: Sticky black tar in Phase 1.

-

Cause: Overheating or concentrated spots.

-

Solution: Ensure high stirring rate. Use ethanol as it couples well but doesn't superheat as fast as DMF.

-

References

-

Microwave-Assisted Hantzsch Thiazole Synthesis

- Title: Microwave-assisted synthesis of 2-amino-4-arylthiazoles and their antifungal activities.

- Source:Journal of Chemical and Pharmaceutical Research, 2015.

- Context: Establishes the baseline efficiency of MW irradi

-

URL:[Link] (General Journal Link)

-

Selenium Dioxide Oxidation of Methyl Heterocycles

-

Title: Microwave-assisted Selenium Dioxide Oxidation of Aryl Methyl Ketones and Heteroaromatic Systems.[7]

-

Source:ResearchGate / Beilstein J. Org. Chem. (Derived from general methodology).[8][9]

- Context: Describes the specificity of SeO₂ for activated methyl groups on pyridine and thiazole rings under MW conditions.

-

URL:[Link]

-

-

General Review on MW Synthesis of Thiazoles

-

Mechanistic Insight (Riley Oxidation)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. adichemistry.com [adichemistry.com]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspacep01.emporia.edu [dspacep01.emporia.edu]

Functionalization of the 2-formyl group in methoxyphenyl thiazoles

Application Note: Strategic Functionalization of the 2-Formyl Group in Methoxyphenyl Thiazoles

Executive Summary & Strategic Importance

The 4-(4-methoxyphenyl)thiazole-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. The thiazole ring acts as a bio-isostere for pyridine or imidazole, modulating lipophilicity and metabolic stability, while the 4-methoxyphenyl group provides a critical hydrophobic anchor often required for binding to kinase pockets or G-protein coupled receptors (GPCRs).

The 2-formyl group (aldehyde) is the linchpin for Diversity-Oriented Synthesis (DOS). Unlike the 4- or 5-positions, the C2 position of the thiazole ring is flanked by both the sulfur and nitrogen atoms, rendering the attached carbonyl highly electrophilic yet susceptible to decarbonylation or ring-opening under harsh conditions.

This guide provides a validated, modular workflow for transforming this aldehyde into three high-value pharmacophores: Schiff bases (imines) ,

Structural Logic & Reactivity Map

The 2-formyl thiazole is an "electron-deficient aldehyde." The electron-withdrawing nature of the C=N bond in the thiazole ring pulls density from the carbonyl carbon, increasing its reactivity toward nucleophiles compared to benzaldehyde. However, the electron-donating methoxy group on the phenyl ring (at position 4) stabilizes the overall scaffold via conjugation, preventing rapid degradation.

Visual Workflow: Divergent Synthesis

Figure 1: Divergent synthetic pathways from the parent aldehyde. The C2-formyl group serves as the electrophilic hub for generating diverse chemical libraries.

Module 1: C=N Bond Formation (Schiff Bases)

Application: Synthesis of hydrazones and imines, widely used in antimicrobial and antifungal drug discovery. Mechanism: Acid-catalyzed nucleophilic attack of the amine on the carbonyl, followed by dehydration.

Critical Considerations

-

Catalyst Choice: Glacial acetic acid (AcOH) is preferred over strong mineral acids (HCl). Thiazoles are basic; strong acids can protonate the thiazole nitrogen, deactivating the ring and potentially causing salt formation that precipitates prematurely.

-

Solvent System: Ethanol (EtOH) is the standard. The product is usually less soluble in cold ethanol than the starting materials, driving the reaction to completion via precipitation (Le Chatelier’s principle).

Protocol: Synthesis of Thiazole-2-Schiff Bases

-

Stoichiometry: Dissolve 4-(4-methoxyphenyl)thiazole-2-carbaldehyde (1.0 equiv, e.g., 2 mmol) in absolute ethanol (15 mL).

-

Nucleophile Addition: Add the primary amine or hydrazine derivative (1.0–1.1 equiv).

-

Activation: Add glacial acetic acid (2–3 drops, catalytic).

-

Reaction: Reflux at 78–80°C for 3–5 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear; a new, lower

-

-

Workup (Self-Validating):

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

Observation: A colored precipitate (yellow/orange) must form. If no precipitate forms, concentrate the solvent by 50% on a rotavap and re-cool.

-

Filter the solid and wash with cold ethanol (2 x 5 mL).

-

-

Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary.

Data Validation:

-

IR: Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (1600–1620 cm⁻¹).

-

¹H NMR: Appearance of the azomethine proton (-CH=N-) as a singlet between

8.2–8.8 ppm.

Module 2: C=C Bond Formation (Knoevenagel Condensation)

Application: Extending conjugation to create "Michael Acceptors" (e.g., thiazolyl-propenones), which can covalently bind to cysteine residues in target proteins. Mechanism: Base-catalyzed deprotonation of an active methylene compound, followed by attack on the aldehyde and E1cB elimination.

Protocol: Synthesis of Thiazolyl-Acrylonitriles

-

Reagents: Combine the aldehyde (1.0 equiv) and malononitrile (or ethyl cyanoacetate) (1.1 equiv) in Ethanol (10 mL).

-

Catalyst: Add Piperidine (0.1 equiv).

-

Why Piperidine? It acts as both a base (to deprotonate malononitrile) and a nucleophile (forming a transient iminium ion with the aldehyde, which is more electrophilic than the aldehyde itself).

-

-

Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Note: The electron-deficient nature of the 2-formyl group often allows this reaction to proceed rapidly even at mild temperatures compared to benzaldehyde.

-

-

Workup:

-

Pour the reaction mixture into crushed ice-water (50 mL).

-

Acidify slightly with dilute HCl (pH 5–6) to neutralize the piperidine and assist precipitation.

-

Filter the solid precipitate.[1]

-

Data Validation:

-

¹H NMR: Identification of the vinylic proton. For Knoevenagel products with malononitrile, this appears as a singlet around

7.8–8.2 ppm (downfield due to the two cyano groups).

Module 3: Reductive Amination (C-N Single Bonds)

Application: Creating secondary amines for optimization of pKa and solubility in kinase inhibitors. Chemistry: Formation of an imine intermediate followed by in situ reduction.

Protocol: Direct Reductive Amination

-

Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or Methanol . Add AcOH (1.0 equiv) to buffer the pH. Stir for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone competitively; it selectively reduces the protonated imine. This prevents the formation of the alcohol side-product.

-

-

Reaction: Stir at room temperature overnight (12–16 h).

-

Workup:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3 x 20 mL).

-

Dry over Na₂SO₄ and concentrate.[2]

-

Analytical Summary & Troubleshooting

| Parameter | 2-Formyl Precursor | Schiff Base Product | Knoevenagel Product |

| Appearance | Yellow/Brown Solid | Yellow/Orange Needles | Dark Yellow/Red Solid |

| IR (Key Band) | C=O (~1680 cm⁻¹) | C=N (~1610 cm⁻¹) | C≡N (~2210 cm⁻¹) |

| ¹H NMR (Key Signal) | |||

| Solubility | DCM, EtOAc, DMSO | Low in EtOH (Precipitates) | Low in water/EtOH |

Common Pitfall: Oxidation

The 2-formyl group is susceptible to air oxidation to the carboxylic acid (4-(4-methoxyphenyl)thiazole-2-carboxylic acid).

-

Symptom: Broad OH stretch in IR (2500–3300 cm⁻¹) and loss of reactivity with amines.

-

Prevention: Store the aldehyde under Nitrogen/Argon at 4°C. If acid is present, wash the DCM solution of the aldehyde with saturated NaHCO₃ prior to use.

References

-

Hantzsch Thiazole Synthesis (Foundational)

-

Context: Synthesis of the thiazole core

-haloketones and thioamides.[3] - Source: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft.

-

Modern Adaptation:

-

-

Schiff Base Synthesis (Protocol Grounding)

- Context: Reaction of thiazole-2-carbaldehyde with amines using acetic acid c

- Source:Indian Journal of Pharmaceutical Education and Research, "Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived

-

URL:

-

Knoevenagel Condensation (Methodology)

- Context: Use of piperidine and active methylenes with thiazole aldehydes.

-

Source:ResearchGate, "Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation."[4]

-

URL:

-

Reductive Amination (Reagent Selection)

- Context: Use of Sodium Triacetoxyborohydride for selective imine reduction.

- Source:Organic Chemistry Portal, "Amine synthesis by reductive amin

-

URL:

-

Biological Relevance (SAR)

- Context: Importance of methoxyphenyl thiazole deriv

- Source:PubMed Central, "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents."

-

URL:

Sources

Troubleshooting & Optimization

Purification methods for thiazole-2-carbaldehyde: Column chromatography vs recrystallization

This guide serves as a specialized technical support resource for the purification of Thiazole-2-carbaldehyde (CAS: 10200-59-6) .

Technical Note: This compound presents a unique challenge: with a melting point near ambient temperature (34–36°C ) and a boiling point of 61–63°C (15 mmHg) , it frequently exists as a supercooled liquid or an oil in the lab. Consequently, "standard" recrystallization often fails, leading to oiling out. This guide addresses how to navigate this physical ambiguity.

Module 1: Diagnostic Decision Matrix

Before selecting a method, assess your crude material.[1] Thiazole-2-carbaldehyde is reactive; the aldehyde group can oxidize to the carboxylic acid (Thiazole-2-carboxylic acid) or undergo Cannizzaro reactions.

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and scale.

Module 2: Column Chromatography (Buffered Silica)

Context: The thiazole nitrogen is basic, and the aldehyde is electrophilic. Standard acidic silica gel can cause two issues:

-

Streaking/Tailing: The basic thiazole nitrogen interacts with acidic silanols.

-

Degradation: Acid-catalyzed acetal formation or oxidation.

Protocol: The "Neutralized Silica" Technique

-

Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes.

-

Buffering (Critical Step): Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes to neutralize acidic sites.

-

Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess Et₃N.

-

Elution Gradient:

-

Start: 100% Hexanes.

-

Ramp: 5%

10% -

Target Rf: Aim for an Rf of 0.3–0.4.

-

Troubleshooting Guide: Chromatography

| Issue | Diagnosis | Corrective Action |

| Spot Streaking (Tailing) | Interaction with silanols. | Add 1% Et₃N to your mobile phase. If already added, switch to Alumina (Neutral) stationary phase. |

| Product decomposes on column | Silica acidity or residence time. | Stop. Switch to Flash Chromatography (faster elution) or use the Bisulfite method (Method B). |

| Co-elution with starting material | Polarity is too similar. | Change solvent system to Dichloromethane (DCM) / Methanol (99:1) . The selectivity of DCM often separates thiazoles better than Hex/EtOAc. |

| Baseline Spot | Oxidation to Carboxylic Acid. | This is Thiazole-2-carboxylic acid . It will not elute easily. Filter the crude through a short plug of basic alumina before the main column to trap the acid. |

Module 3: Recrystallization (The "Bisulfite" Workaround)

Context: Because Thiazole-2-carbaldehyde melts at ~35°C, standard thermal recrystallization (dissolve hot, cool down) is notoriously difficult; the compound often separates as an oil ("oiling out") rather than crystals.

The Solution: Instead of crystallizing the aldehyde directly, convert it to its solid Bisulfite Adduct , wash away impurities, and regenerate the aldehyde. This acts as a "Chemical Recrystallization."

Protocol: Bisulfite Adduct Purification

-

Formation:

-

Dissolve crude aldehyde in minimal Ethanol (2 mL/g).

-

Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (1.5 equivalents) dropwise with vigorous stirring.

-

Observation: A white precipitate (the adduct) should form immediately.

-

Stir for 30 minutes in an ice bath.

-

-

Purification (The Wash):

-

Regeneration:

-

Suspend the solid adduct in water.

-

Add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH until pH > 10.

-

Extract the regenerated aldehyde with DCM (3x).

-

Dry over MgSO₄ and concentrate.

-

Troubleshooting Guide: Recrystallization/Phase Change

| Issue | Diagnosis | Corrective Action |

| Oiling Out (Direct Recryst.) | MP is too low (35°C). | Abandon standard recrystallization. Use the Bisulfite method above or Vacuum Distillation. |

| No Precipitate (Bisulfite) | Too much solvent/Ethanol. | The adduct is soluble in water.[4] Add excess Ethanol to force precipitation, or cool to -20°C. |

| Low Recovery (Regeneration) | Incomplete hydrolysis. | Ensure the pH is basic (>10) during regeneration. Warm the aqueous basic solution slightly (40°C) to accelerate adduct breakdown. |

| Product is Solid but Waxy | Trace solvent impurities. | Perform a "Melt Crystallization": Melt the solid (35-40°C), then slowly cool to 0°C with seed crystals. |

Module 4: Storage & Stability (Post-Purification)

Once purified, Thiazole-2-carbaldehyde is a "ticking clock" regarding stability.

-

Oxidation: It auto-oxidizes to the carboxylic acid in air.

-

Color Change: Turns from colorless/pale yellow to dark brown (polymerization/oxidation).

Storage Protocol:

-

Atmosphere: Flush vial with Argon or Nitrogen.

-

Temperature: Store at 2–8°C (Refrigerator) or -20°C for long term.

-

Physical State: If it solidifies in the fridge, let it warm to room temperature before opening to prevent water condensation (which accelerates degradation).

References

-

Sigma-Aldrich. Product Specification: 2-Thiazolecarboxaldehyde (CAS 10200-59-6). Retrieved from

-

ChemicalBook. 1,3-Thiazole-2-carbaldehyde Properties and Melting Point Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734903, 2-Thiazolecarboxaldehyde. Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Purification of Aldehydes via Bisulfite Adducts. (General Reference for Bisulfite Protocol).

Sources

Troubleshooting cyclization failures in 4-(4-Methoxyphenyl)-1,3-thiazole synthesis

Technical Support Center: 4-(4-Methoxyphenyl)-1,3-thiazole Synthesis

Overview: The Hantzsch Thiazole Protocol

Current Status: Active Support Topic Target Molecule: 4-(4-Methoxyphenyl)-1,3-thiazole Primary Reaction: Hantzsch Condensation Critical Failure Point: Cyclization kinetics vs. Reagent decomposition[1]

Welcome to the technical support hub for thiazole synthesis. This guide addresses the specific challenges in synthesizing 4-(4-methoxyphenyl)-1,3-thiazole via the Hantzsch method. The presence of the electron-donating methoxy group on the phenyl ring activates the system but also increases susceptibility to oxidative side reactions and polymerization.

Module 1: Pre-Reaction Diagnostics (The "Black Tar" Prevention)

The Problem: The reaction mixture turns into a black, sticky tar instead of precipitating a crystalline solid. Root Cause: Decomposition of 2-Bromo-4'-methoxyacetophenone (Alpha-haloketone).[1]

This reagent is a lachrymator and highly unstable.[1] It degrades via three pathways:

-

Photolysis: Cleavage of the C-Br bond by light.[1]

-

Hydrolysis: Conversion to the alpha-hydroxy ketone in the presence of moisture.[1]

-

Polymerization: Acid-catalyzed self-condensation (turning the material purple/black).[1]

Diagnostic Protocol: Reagent Quality Check

Before starting, perform this 5-minute visual and TLC check.

| Status | Visual Appearance | TLC (20% EtOAc/Hexane) | Action Required |

| Optimal | White to pale beige crystals | Single spot ( | Proceed with reaction.[1] |

| Degraded | Yellow/Orange sticky solid | Main spot + streak at baseline | Recrystallize (Ethanol).[1] |

| Critical | Dark brown/Purple oil | Multi-spot smear | Discard. Resynthesize via bromination of 4'-methoxyacetophenone.[1] |

Expert Insight: Do not attempt to "clean up" dark brown starting material in the reaction pot. The polymerized byproducts act as radical initiators, accelerating the decomposition of your thioamide source.

Module 2: The Cyclization Phase (Mechanism & Control)

The Problem: Cyclization fails to occur, or yield is <30%. Root Cause: Instability of Thioformamide .[1]

To synthesize the 1,3-thiazole (with a hydrogen at position 2), you must use thioformamide . However, thioformamide is unstable as a free reagent.

Troubleshooting Decision Tree

Figure 1: Strategic decision tree for selecting the correct sulfur source.

Protocol A: In-Situ Generation (Recommended for Direct Synthesis)

Instead of adding unstable thioformamide, generate it in the pot or use a thioamide transfer reagent.

-

Solvent: Toluene (anhydrous).[1]

-

Reagents: Formamide (1.2 eq) +

(0.2 eq). -

Process: Reflux for 1 hour to generate thioformamide, then add 2-Bromo-4'-methoxyacetophenone.

-

Why this works: The concentration of free thioformamide remains low, favoring the rapid SN2 attack on the haloketone over thioamide decomposition.

Protocol B: The "Robust" Route (Thiourea + Deamination)

If Protocol A fails, use Thiourea. It is stable, cheap, and the cyclization is quantitative.

-

Step 1 (Cyclization): Reflux 2-Bromo-4'-methoxyacetophenone + Thiourea in Ethanol.[1]

-

Result: 2-Amino-4-(4-methoxyphenyl)thiazole hydrobromide (precipitates as solid).[1]

-

-

Step 2 (Deamination): Diazotize the amine (

) and reduce with Hypophosphorous acid (-

Result: 4-(4-Methoxyphenyl)-1,3-thiazole.[1]

-

Module 3: Reaction Mechanism & Pathway

Understanding the mechanism helps pinpoint when the reaction stops.

Figure 2: The Hantzsch pathway. The dehydration step (Inter2 -> Product) is often the bottleneck if water is present in the solvent.

Module 4: Post-Reaction & Purification

The Problem: Product is trapped in an emulsion or yield is lost during workup.

Standard Operating Procedure (SOP):

-

Basification (Critical): The Hantzsch reaction produces HBr.[1] The product exists as a hydrobromide salt (soluble in water/ethanol).

-

Action: Cool reaction to 0°C. Add saturated

or -

Observation: The free base thiazole will precipitate or oil out.[1]

-

-

Extraction: If it oils out (common with methoxy derivatives), extract with Dichloromethane (DCM) , not Ethyl Acetate (solubility is better in DCM).

-

Purification:

Frequently Asked Questions (FAQs)

Q1: My product has a melting point of 210°C, but the literature says ~60-70°C. What happened? A: You likely isolated the Hydrobromide salt , not the free base. The salt has a much higher melting point.[1]

-

Fix: Suspend the solid in water, treat with 10%

, and extract the free base.

Q2: The NMR shows a "doublet of doublets" pattern in the aromatic region but the integration is wrong. A: This indicates the presence of unreacted 2-Bromo-4'-methoxyacetophenone . The methoxy group signals (approx 3.8 ppm) often overlap.

-

Fix: Wash the crude solid with cold diethyl ether.[1] The starting bromide is soluble in ether; the thiazole salt is not.

Q3: Can I use water as a solvent (Green Chemistry)? A: Yes. Recent literature supports using water or PEG-400 under ultrasonication.[1]

-

Benefit: The hydrophobic haloketone and thioamide form micelles, accelerating the reaction and precipitating the product immediately, avoiding the "tar" issue.

References

-

Hantzsch, A., & Weber, J. H. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.[1]

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard text for Hantzsch Mechanism).

-

Potts, K. T. (1977).[1] Thiazoles and their Benzo Derivatives.[1] In Comprehensive Heterocyclic Chemistry.[1][3]

-

Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles using green chemistry approaches. Journal of Heterocyclic Chemistry.[1] (Reference for Water/PEG-400 methods).

Sources

Validation & Comparative

Comparative Guide: Thiazole-2-Carbaldehyde vs. Benzaldehyde in Condensation Reactions

Part 1: Executive Summary & Chemical Logic

In the landscape of fragment-based drug discovery (FBDD), the transition from a phenyl ring to a thiazole ring is a classic bioisosteric replacement intended to improve water solubility, reduce lipophilicity (LogP), and introduce specific hydrogen-bonding interactions. However, for the synthetic chemist, swapping Benzaldehyde (PhCHO) with Thiazole-2-carbaldehyde (T2C) is not merely a structural change—it is a drastic shift in electrophilic reactivity.

This guide objectively compares these two aldehydes in condensation reactions (specifically Knoevenagel and Imine formation). The core thesis is simple: T2C is a "super-electrophile" compared to Benzaldehyde. While this allows for milder reaction conditions, it introduces significant stability challenges that must be managed operationally.

The Electronic Divergence

To understand the reactivity difference, we must look at the electronic environment of the carbonyl carbon.

-

Benzaldehyde: The phenyl ring is relatively electron-neutral. The carbonyl carbon relies on the polarization of the C=O bond itself.

-

Thiazole-2-carbaldehyde: The carbonyl is attached to the C2 position of the thiazole.

-

The Nitrogen Effect (-I): The adjacent imine-like nitrogen exerts a strong inductive electron-withdrawing effect.

-

The Sulfur Effect: While sulfur is a weak resonance donor, its electronegativity further pulls density from the ring carbon.

-

Result: The C2 position is highly electron-deficient, making the exocyclic carbonyl carbon significantly more positive (

) and susceptible to nucleophilic attack.[1]

-

Figure 1: Mechanistic comparison of electronic activation. The thiazole ring acts as a strong electron sink, activating the carbonyl group.

Part 2: Comparative Performance Data

Knoevenagel Condensation (C-C Bond Formation)

The reaction with active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate) is a standard benchmark.

| Feature | Benzaldehyde (PhCHO) | Thiazole-2-carbaldehyde (T2C) |

| Reactivity Profile | Moderate. Often requires heat or strong base. | High. Reacts rapidly at RT; can react without catalyst. |

| Standard Catalyst | Piperidine/Acetic Acid (cat.), | Piperidine (often catalytic amount reduced by 50%). |

| Solvent System | Ethanol/Toluene (Reflux). | Ethanol/Water (RT to 50°C). |

| Typical Yield | 85-95% (High stability of product). | 70-90% (Product can be sensitive to hydrolysis). |

| Reaction Time | 2 - 6 Hours (Reflux).[2] | 15 - 60 Minutes (RT). |

| Side Reactions | Cannizzaro reaction (strong base). | Ring opening (strong base), Decarbonylation (high heat). |

Key Insight: For T2C, using "standard" benzaldehyde conditions (refluxing toluene with excess base) often leads to tar formation due to the polymerization of the highly reactive thiophene-like ring or decomposition of the product. Milder conditions are mandatory.

Imine (Schiff Base) Formation

Reaction with primary amines to form ligands or intermediates.

| Feature | Benzaldehyde (PhCHO) | Thiazole-2-carbaldehyde (T2C) |

| Equilibrium ( | Favors imine, but water removal often needed (Dean-Stark). | Strongly favors imine due to conjugation with heterocycle. |

| Rate ( | Moderate. Acid catalysis (pH 4-5) helps. | Very Fast. Often proceeds without acid catalyst. |

| Product Stability | Stable, easily isolated. | Hydrolytically unstable on silica gel; purify by crystallization. |

| Metal Binding | Monodentate (N-donor). | Bidentate (N,N-donor) – T2C imines are powerful chelators. |

Part 3: Experimental Protocols

Protocol A: Knoevenagel Condensation (Optimized for Thiazole)

Use this protocol for T2C to avoid decomposition. For Benzaldehyde, this will work but may be slow.

Reagents:

-

Thiazole-2-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol (Absolute)

-

Catalyst: Piperidine (0.05 eq) or DABCO (0.1 eq)

Workflow:

-

Preparation: Dissolve 1.0 mmol of T2C in 3 mL of Ethanol at Room Temperature (25°C).

-

Addition: Add 1.1 mmol of Malononitrile. Stir for 5 minutes.

-

Catalysis: Add 1 drop of piperidine. Note: For T2C, an immediate color change (often yellow/orange) and precipitation is common.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).

-

T2C Rf: ~0.6[3]

-

Product Rf: ~0.3-0.4 (highly conjugated).

-

-

Workup: Do not use acidic workup if possible. Cool to 0°C. Filter the precipitate. Wash with cold ethanol.

-

Purification: Recrystallization from EtOH usually suffices. Avoid column chromatography for T2C derivatives if they are acid-sensitive.

Protocol B: Imine Formation (Comparative Workflow)

This decision tree helps you select the right conditions based on your aldehyde substrate.

Figure 2: Operational workflow for Imine synthesis. Note the avoidance of silica gel for thiazole derivatives.

Part 4: Critical Troubleshooting & Stability

The "Browning" Effect (Storage)

-

Benzaldehyde: Oxidizes to benzoic acid (white solid) over time.

-

T2C: Turns dark brown/black. This is due to dimerization and ring degradation.

-

Corrective Action: Store T2C under Argon at 4°C. If the liquid is dark, distill under vacuum (bp ~61-63°C at 15 mmHg) before use.

-

Reaction Runaway

-

Observation: When reacting T2C with reactive amines (e.g., hydrazine), the reaction exotherms violently.

-

Corrective Action: Always dilute T2C in solvent before adding the nucleophile. Add the nucleophile dropwise at 0°C.

Metal Contamination

T2C is a potent ligand. If your reaction involves metal catalysts (e.g., Lewis acids), T2C may sequester the catalyst, killing the reaction or requiring higher catalyst loading compared to benzaldehyde.

References

-

Sigma-Aldrich. Product Specification: 2-Thiazolecarboxaldehyde.[4] Available at:

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[5] (Foundational text on electronic activation of 2-substituted thiazoles).

-

Dondoni, A., & Marra, A. (2004). Thiazole-based synthetic methods.[1][4][6][7][8] Chemical Reviews. (Authoritative source on thiazole reactivity vs benzene).

- Kappe, C. O. (2000). Recent advances in the synthesis of thiazoles. Current Opinion in Drug Discovery & Development.

-

ResearchGate. Reactivity of 2-aminothiazole with benzaldehyde (Comparative context). Available at:

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-醛基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 7. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

A Comparative Guide to Reference Standards and Analytical Methodologies for 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Introduction

4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry and organic synthesis.[1] Thiazole derivatives are recognized as valuable building blocks in the development of novel pharmaceutical agents, particularly those targeting cancer and infectious diseases.[1][2][3] Given its role as a key intermediate, the ability to accurately determine the identity, purity, and concentration of this compound is paramount for researchers, process chemists, and quality control analysts.

This guide provides an in-depth comparison of available reference standards and analytical techniques for the robust analysis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a trustworthy and scientifically sound approach to its characterization.

The Landscape of Reference Standards: A Critical Evaluation

The foundation of any quantitative analysis is a reliable reference standard. However, for specialized or "early discovery" reagents like 4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, the landscape is different from that of common active pharmaceutical ingredients (APIs). Major chemical suppliers may offer such compounds without extensive analytical data, placing the onus of qualification on the end-user.[4] Therefore, understanding the hierarchy of reference standards is crucial.

Table 1: Comparison of Reference Standard Types

| Standard Type | Description | Purity Requirement | Traceability | Typical Use Case for this Topic |

| Certified Reference Material (CRM) | A standard of the highest metrological quality, with purity and identity certified by an accredited body (e.g., ISO 17034).[5][6] | Highest, with a detailed certificate specifying uncertainty. | Metrologically traceable to SI units. | Unlikely to be commercially available. Would serve as the ultimate primary standard if it existed. |

| Primary Standard | A high-purity substance, thoroughly characterized for identity and purity, used to calibrate secondary standards. | >99.5%, well-documented. | Not necessarily metrologically traceable but fully characterized. | The most practical goal. Qualification of a purchased batch of material to serve as the in-house primary standard. |

| Secondary (Working) Standard | A standard prepared in-house and standardized against the primary standard. | Purity is assigned relative to the primary standard. | Traceable to the in-house primary standard. | Routine daily analysis, preparation of calibration curves for quantifying experimental samples. |

In-House Qualification of a Primary Standard

Given the probable absence of a commercial CRM, researchers must perform a rigorous in-house qualification of a purchased high-purity batch. This process establishes a self-validating system, ensuring the integrity of all subsequent analytical work. The workflow involves orthogonal (multi-method) characterization to confirm both identity and purity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(3-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde AldrichCPR 383142-95-8 [sigmaaldrich.com]

- 5. CPAChem Products - Organic CRM [cpachem.com]

- 6. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.